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Compound of Interest

Compound Name: 1,4-Dinicotinoylpiperazine

Cat. No.: B105790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and molecular

modeling approaches applicable to the study of 1,4-Dinicotinoylpiperazine. While specific

experimental data for this compound is not readily available in public literature, this document

outlines the established methodologies and expected outcomes based on studies of analogous

piperazine derivatives. This guide serves as a roadmap for researchers initiating projects on

1,4-Dinicotinoylpiperazine, detailing the necessary computational and experimental protocols

for its thorough characterization.

Introduction to 1,4-Dinicotinoylpiperazine and its
Potential Significance
Piperazine and its derivatives are a class of heterocyclic compounds of significant interest in

medicinal chemistry due to their wide range of pharmacological activities.[1][2][3] These

activities include, but are not limited to, antidepressant, antipsychotic, anticancer, and anti-

inflammatory effects.[1] The piperazine scaffold is a common feature in many approved drugs.

[3] The title compound, 1,4-Dinicotinoylpiperazine, incorporates the piperazine core

functionalized with two nicotinoyl groups. The nicotinoyl moiety, derived from nicotinic acid

(Vitamin B3), is also a key component in various bioactive molecules and coenzymes. The

combination of these two pharmacophores in 1,4-Dinicotinoylpiperazine suggests a potential

for interesting biological activities, particularly in the realm of neuroscience, given the known

effects of many piperazine derivatives on neurotransmitter receptors.[4]
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Theoretical studies and molecular modeling are indispensable tools in the early stages of drug

discovery and development. They provide insights into the structural, electronic, and reactivity

properties of a molecule, which can help in predicting its biological activity, metabolism, and

potential interactions with biological targets.

Molecular Structure and Conformational Analysis
A crucial first step in the theoretical characterization of 1,4-Dinicotinoylpiperazine is the

determination of its three-dimensional structure and the identification of its stable conformers.

The piperazine ring can adopt several conformations, with the chair form being the most stable.

The orientation of the nicotinoyl substituents (axial vs. equatorial) will significantly influence the

overall molecular shape and properties.
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Computational Workflow

Initial Structure Generation (2D to 3D)

Conformational Search
(e.g., Molecular Mechanics)

Geometry Optimization
(DFT, e.g., B3LYP/6-311++G(d,p))

Frequency Calculation
(Confirmation of minima)

Electronic Property Calculation
(HOMO, LUMO, MEP, Charges)

Molecular Docking
(with potential biological targets)

Molecular Dynamics Simulation
(to study dynamic behavior)

Data Analysis and Interpretation

 

Hypothetical Signaling Pathway

1,4-Dinicotinoylpiperazine

GPCR
(e.g., 5-HT Receptor)

G-Protein Activation

Effector Enzyme
(e.g., Adenylyl Cyclase)

Second Messenger Production
(e.g., cAMP)

Downstream Signaling Cascade

Cellular Response
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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